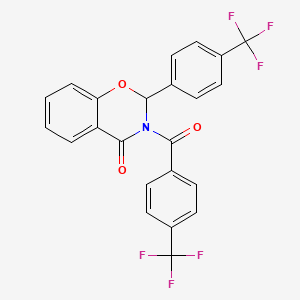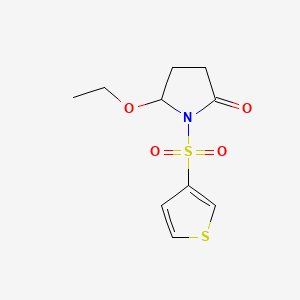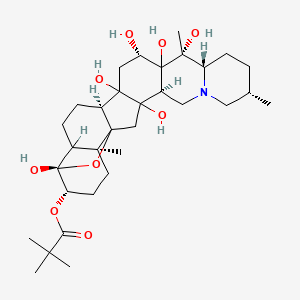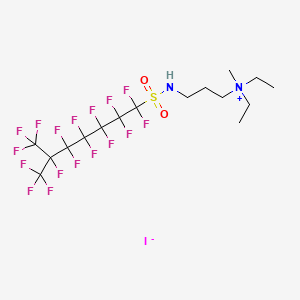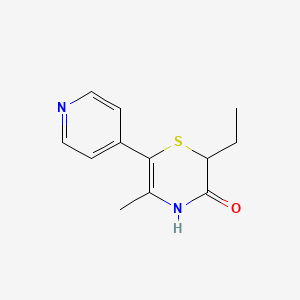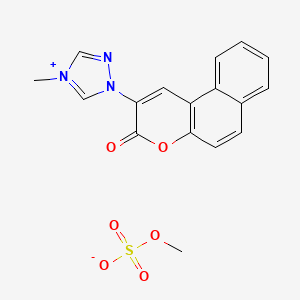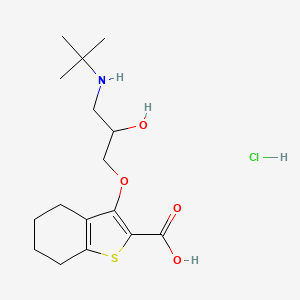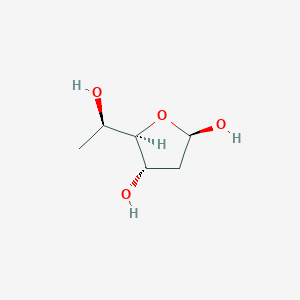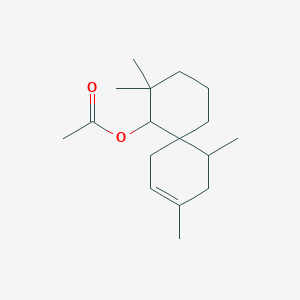
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate is a complex organic compound with the molecular formula C₁₇H₂₈O₂ . This compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate involves several steps. One common method includes the reaction of a suitable precursor with acetic anhydride in the presence of a catalyst. The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar principles, often scaled up to accommodate larger quantities.
Chemical Reactions Analysis
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of alcohols.
Scientific Research Applications
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of fragrances and flavors due to its unique odor profile.
Mechanism of Action
The mechanism of action of Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Spiro(5.5)undec-8-en-1-ol, 2,2,9,11-tetramethyl-, acetate is unique due to its spiro structure and specific functional groups. Similar compounds include:
Spiro[5.5]undeca-1,8-diene, 1,5,5,9-tetramethyl-: Known for its distinct odor profile and used in fragrance production.
Spiro[5.5]undec-2-ene, 3,7,7-trimethyl-11-methylene-: Another spiro compound with applications in the fragrance industry.
These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
678981-31-2 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
(3,5,10,10-tetramethylspiro[5.5]undec-2-en-11-yl) acetate |
InChI |
InChI=1S/C17H28O2/c1-12-7-10-17(13(2)11-12)9-6-8-16(4,5)15(17)19-14(3)18/h7,13,15H,6,8-11H2,1-5H3 |
InChI Key |
OOEDQCLPDCXMMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CCC12CCCC(C2OC(=O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



